molecular formula C14H19Cl2NO3 B13780817 Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride CAS No. 85975-25-3

Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride

Cat. No.: B13780817
CAS No.: 85975-25-3
M. Wt: 320.2 g/mol
InChI Key: ODRBUERNZPKKFE-UHFFFAOYSA-N
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Description

Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride is a synthetic organic compound It is a derivative of glycine, an amino acid, and features a chlorophenyl group, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with glycine and 4-chlorobenzaldehyde.

    Formation of Intermediate: Glycine reacts with 4-chlorobenzaldehyde to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Esterification: The amine is esterified with ethyl chloroformate to form the ethyl ester.

    Methylation: The final step involves the methylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the reactions.

    Purification: The product is purified using techniques such as recrystallization and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include:

    Oxides: Formed from oxidation reactions.

    Amines and Alcohols: Formed from reduction reactions.

    Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.

    Pathways: It modulates various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-(4-chlorophenyl)-, ethyl ester
  • Glycine methyl ester hydrochloride
  • 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester

Uniqueness

Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

85975-25-3

Molecular Formula

C14H19Cl2NO3

Molecular Weight

320.2 g/mol

IUPAC Name

[3-(4-chlorophenyl)-3-oxopropyl]-(2-ethoxy-2-oxoethyl)-methylazanium;chloride

InChI

InChI=1S/C14H18ClNO3.ClH/c1-3-19-14(18)10-16(2)9-8-13(17)11-4-6-12(15)7-5-11;/h4-7H,3,8-10H2,1-2H3;1H

InChI Key

ODRBUERNZPKKFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[NH+](C)CCC(=O)C1=CC=C(C=C1)Cl.[Cl-]

Origin of Product

United States

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